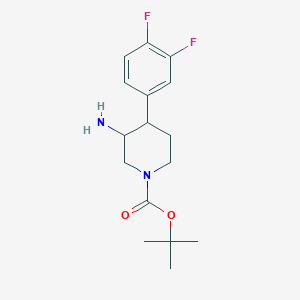

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Description

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (referred to as Compound 10a in ) is a piperidine-based intermediate with a tert-butoxycarbonyl (Boc) protecting group and a 3,4-difluorophenyl substituent. Its molecular formula is $ C{16}H{21}F2N2O_2 $, and it has a molecular ion peak at $ m/z = 313 \, [M + H]^+ $ via ESI-MS . This compound is synthesized via General Procedure C with an 80% yield, indicating efficient synthetic accessibility compared to analogs . Piperidine derivatives like this are critical in medicinal chemistry, particularly for developing central nervous system (CNS) therapeutics and kinase inhibitors.

Properties

Molecular Formula |

C16H22F2N2O2 |

|---|---|

Molecular Weight |

312.35 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3 |

InChI Key |

SHDNLRJVAIEXBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as a hydroxy or alkyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydroxy or alkyl derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Analogs :

Tert-butyl (3S,4S)-3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate (10b): Differs by 3,5-difluorophenyl substitution. ESI-MS: $ m/z = 313 \, [M + H]^+ $, identical to 10a, indicating similar molecular weight . Yield: 75% (vs. 80% for 10a), suggesting steric or electronic factors in the 3,5-difluoro configuration reduce reaction efficiency .

Tert-butyl (3S,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c): 4-fluorophenyl substitution reduces fluorine count. ESI-MS: $ m/z = 295 \, [M + H]^+ $, lower due to fewer fluorine atoms . Yield: 75%, comparable to 10b but lower than 10a, highlighting the role of fluorine positioning in synthesis .

Tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate (): 3,4-dichloroanilino substituent replaces fluorine with chlorine. Molecular weight: 345.25 g/mol (vs. 313 for 10a), reflecting chlorine’s higher atomic mass . Crystallography: Piperidine ring adopts a chair conformation with intermolecular N–H⋯O hydrogen bonding, enhancing crystal stability .

Physicochemical Properties

Table 1: Comparative Data for Key Analogs

Key Observations :

- Fluorine vs. Chlorine: Chlorinated analogs (e.g., 3,4-dichloroanilino) exhibit higher molecular weights and distinct crystallization behaviors due to stronger halogen bonding .

- Melting Points: Compound 5 (), with a (3,4-difluorophenyl)amino group, is a solid (mp 102–105°C), whereas 10a’s physical state is unspecified but likely a solid based on analogs .

Biological Activity

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C16H23F2N2O2

- Molecular Weight : 300.37 g/mol

- CAS Number : 43810998

Research indicates that this compound exhibits several mechanisms of action:

- Receptor Modulation : The compound has been identified as a ligand for various receptors, including muscarinic acetylcholine receptors. This interaction can influence cellular signaling pathways related to proliferation and apoptosis resistance in cancer cells .

- Enzyme Inhibition : Studies have shown that derivatives of piperidine compounds can inhibit enzymes such as cholinesterases and monoamine oxidase B, which are relevant in neurodegenerative diseases like Alzheimer's .

Anticancer Properties

A notable study highlighted the anticancer potential of Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine derivatives through their cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : FaDu (hypopharyngeal cancer), HeLa (cervical cancer), and HCT116 (colon cancer).

- Results : The compound demonstrated significant cytotoxicity compared to standard chemotherapy agents, suggesting its potential as a lead compound for further development .

Neuroprotective Effects

The compound's ability to inhibit monoamine oxidase B suggests potential neuroprotective effects:

- Mechanism : By inhibiting this enzyme, the compound may increase levels of neurotransmitters such as dopamine, which is crucial for treating neurodegenerative disorders.

- Study Findings : In vitro studies indicated that certain piperidine derivatives exhibited protective effects against oxidative stress-induced neuronal damage .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A research group investigated the effects of this compound on FaDu hypopharyngeal tumor cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The findings suggest that the compound could be developed into a novel anticancer agent.

Case Study 2: Neuroprotective Potential

In a separate study focusing on neuroprotection, researchers evaluated the effects of piperidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways, highlighting their potential utility in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.